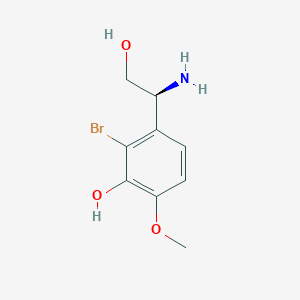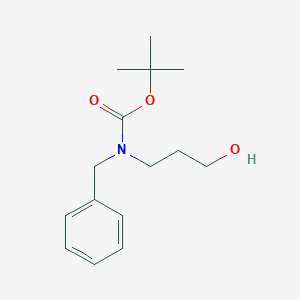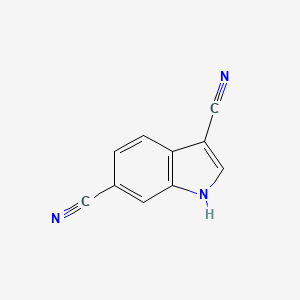![molecular formula C9H14ClNO2 B13552001 (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride: is a unique compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[4.1.0]heptane core.
Introduction of the amino group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bicyclic structure into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated bicyclic derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme studies: The compound can be used as a substrate or inhibitor in enzyme studies to understand enzyme mechanisms and functions.
Medicine:
Drug development: Due to its unique structure, the compound is being investigated for potential therapeutic applications, including as an antiviral or anticancer agent.
Industry:
Material science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid: The free base form of the compound.
(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}propanoic acid: A similar compound with a propanoic acid group instead of an acetic acid group.
Uniqueness:
Structural uniqueness: The bicyclo[4.1.0]heptane core is a rare and unique structural feature that distinguishes this compound from others.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bicyclo[4.1.0]hept-3-enyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(9(11)12)6-2-1-5-3-7(5)4-6;/h2,5,7-8H,1,3-4,10H2,(H,11,12);1H/t5?,7?,8-;/m1./s1 |
InChI Key |
CKLFGFZFMVPYLN-HCPFILAPSA-N |
Isomeric SMILES |
C1C=C(CC2C1C2)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C=C(CC2C1C2)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


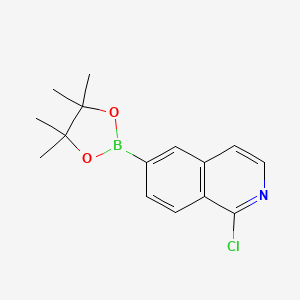
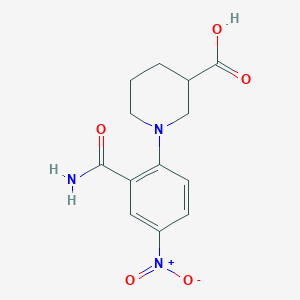
![5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid](/img/structure/B13551939.png)

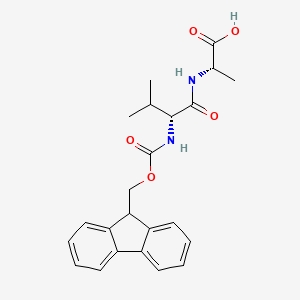

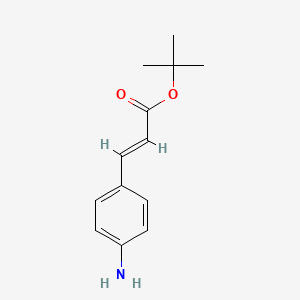
![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)

